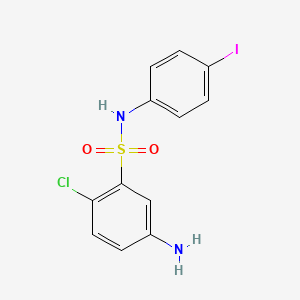

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide

Description

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (position 5), a chlorine atom (position 2), and a sulfonamide group linked to a 4-iodophenyl moiety. The iodine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

5-amino-2-chloro-N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClIN2O2S/c13-11-6-3-9(15)7-12(11)19(17,18)16-10-4-1-8(14)2-5-10/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAWLUJTTDLGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-amino-2-chlorobenzenesulfonamide with 4-iodoaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide group (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives . It also participates in:

-

Nucleophilic substitution : Attack by amines or alcohols to form sulfonamides with modified amino substituents .

-

Acetylation : Conversion to acylated sulfonamides using acetylating agents (e.g., acetyl chloride) .

Iodo Group Reactivity

The 4-iodophenyl substituent enables:

-

Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives .

-

Heck cyclization : Intramolecular coupling to form heterocyclic systems .

Amino and Chloro Group Interactions

-

Acylation : The amino group undergoes acetylation or sulfonation to alter solubility and reactivity .

-

Substitution : The chloro group may participate in SNAr reactions if activated by electron-withdrawing groups .

Reactivity Comparison of Functional Groups

| Functional Group | Reaction Type | Products | Source |

|---|---|---|---|

| Sulfonamide | Hydrolysis | Sulfonic acid | |

| Iodo | Suzuki coupling | Biaryl derivatives | |

| Amino | Acetylation | Acylated sulfonamide | |

| Chloro | SNAr | Substituted aromatic ring |

Enzyme Inhibition

Sulfonamide derivatives are known for their inhibitory effects on enzymes like carbonic anhydrases (CAs). While direct data for this compound is limited, analogs with iodine and chloro substituents demonstrate enhanced lipophilicity and binding affinity .

Antioxidant and Neuroprotective Studies

Iodoquinazolinone-sulfonamide hybrids (structurally related) show potent antioxidant activity and acetylcholinesterase (AChE) inhibition, suggesting potential in neurodegenerative disease research .

Material Science

The compound’s halogenated aromatic structure may enable applications in:

-

Coordination chemistry : Metal-ligand interactions for catalytic systems .

-

Optoelectronics : Use in organic semiconductors due to electron-withdrawing groups .

Stability and Reaction Conditions

| Parameter | Typical Range | Source |

|---|---|---|

| Hydrolysis (acidic) | pH < 3, 50–100°C | |

| Suzuki coupling | Pd catalyst, 80–120°C | |

| Acetylation | Room temperature, acetylating agents |

Structural Analogues

Comparison of Related Sulfonamides

This compound’s combination of halogens and sulfonamide enhances reactivity compared to simpler analogues, enabling diverse applications in medicinal and material chemistry.

Scientific Research Applications

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring and N-Linked Aryl Group

The table below highlights key structural analogs and their substituent-driven differences:

Key Research Findings

Antimicrobial Potential: Structural similarities to active compounds in (e.g., halogenated aryl groups) suggest possible efficacy against S. aureus, though empirical validation is needed .

Solubility Limitations : Like most sulfonamides, aqueous solubility is poor, necessitating formulation optimization for therapeutic applications .

Biological Activity

5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exhibit similar mechanisms, potentially acting as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized but is anticipated based on the performance of related compounds.

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular functions. A study highlighted that related compounds affect perfusion pressure and coronary resistance through calcium channel inhibition . While direct evidence for this compound is limited, its structural similarities suggest potential cardiovascular implications.

Study on Perfusion Pressure

A recent investigation into the biological activity of various benzenesulfonamides showed that certain derivatives could decrease perfusion pressure in rat models. The study indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance and perfusion pressure, suggesting a mechanism involving calcium channel modulation .

| Compound | Effect on Perfusion Pressure | Statistical Significance |

|---|---|---|

| Control | Baseline | - |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased significantly (p < 0.05) | Yes |

| Other Sulfonamides | Varied effects | No significant change |

This data implies that this compound could exhibit similar cardiovascular effects based on its chemical structure.

Antiviral Activity

In the context of antiviral research, related compounds have been identified as effective inhibitors of human adenovirus (HAdV). A series of substituted anilines demonstrated potent antiviral activity with selectivity indexes exceeding 100 . Although direct studies on this compound are lacking, its structural analogs suggest potential antiviral properties worth investigating.

Pharmacokinetics

Understanding the pharmacokinetic profile of sulfonamides is crucial for determining their therapeutic viability. Theoretical models predict absorption, distribution, metabolism, and excretion (ADME) parameters that suggest favorable profiles for some sulfonamide derivatives .

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolic Stability | Moderate |

| Half-life | Variable |

These parameters need experimental validation for this compound to confirm its suitability for clinical applications.

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-chloro-N-(4-iodophenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of 5-amino-2-chlorobenzenesulfonyl chloride with 4-iodoaniline. Key steps include:

- Nucleophilic substitution : Use anhydrous conditions (e.g., DMF or THF) to minimize hydrolysis of the sulfonyl chloride.

- Temperature control : Maintain 0–5°C during the coupling reaction to suppress side reactions like oxidation of the amino group .

- Catalysts : Add triethylamine (1.2 equiv.) to neutralize HCl and accelerate the reaction .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity.

Q. How can the purity and structural integrity of this compound be validated using analytical techniques?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, 1 mL/min) to assess purity (>95%). Retention time: ~8.2 min .

- NMR : Confirm substitution patterns:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (space group P2₁/c) .

Advanced Research Questions

Q. What strategies are effective in modifying the sulfonamide group to enhance target selectivity in enzyme inhibition studies?

Methodological Answer:

- Bioisosteric replacement : Substitute the sulfonamide with a thiazole ring to reduce off-target binding (e.g., NaV1.7 inhibitors ).

- Electron-withdrawing groups : Introduce nitro or trifluoromethyl substituents para to the sulfonamide to enhance binding affinity to dihydropteroate synthetase .

- Molecular docking : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., ΔG < −8 kcal/mol indicates high affinity) .

Q. How do electronic effects of the iodo substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and facilitates:

- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to introduce biaryl motifs. The iodine’s electronegativity stabilizes the transition state .

- Ullmann coupling : Form C–N bonds with amines (CuI, 110°C), leveraging iodine’s leaving-group ability .

- Competing pathways : Monitor for dehalogenation (e.g., using NaI to suppress Pd-mediated iodine loss) .

Q. What in vitro models are appropriate for evaluating its antimicrobial efficacy, considering resistance mechanisms?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Include sulfonamide-resistant strains (e.g., dhps mutants) to assess cross-resistance .

- Time-kill kinetics : Measure log-phase reduction over 24 hours (CFU/mL) to determine bactericidal vs. bacteriostatic effects.

- Synergy studies : Combine with trimethoprim (1:4 ratio) to bypass resistance via dual folate pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.